Nithiamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminitrozole is synthesized by nitration of 2-acetamidothiazole.
Industrial Production Methods: In industrial settings, the production of aminitrozole involves the use of large-scale nitration reactors where 2-acetamidothiazole is continuously fed and reacted with nitric acid under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain high-purity aminitrozole .
Types of Reactions:
Oxidation: Aminitrozole can undergo oxidation reactions, where the nitro group can be further oxidized to form various oxidative derivatives.
Reduction: The nitro group in aminitrozole can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidative derivatives of aminitrozole.
Reduction: Amino derivatives of aminitrozole.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Aminitrozole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thiazole derivatives.
Biology: Studied for its antimicrobial properties and its effects on various microbial strains.
Medicine: Used in the treatment of trichomoniasis, amoebiasis, and other intestinal infections.
Industry: Employed in the formulation of veterinary medicines and as an additive in certain industrial processes
Mechanism of Action
Aminitrozole exerts its antimicrobial effects by inhibiting the synthesis of nucleic acids in microorganisms. It targets the enzymes involved in the replication and transcription processes, thereby preventing the growth and proliferation of the pathogens. The nitro group in aminitrozole is believed to play a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage the microbial DNA .
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole derivative used for similar antimicrobial purposes.
Ornidazole: A nitroimidazole compound with similar applications in treating infections.
Tinidazole: Used for the treatment of protozoal infections and has a similar mechanism of action.
Uniqueness of Aminitrozole: Aminitrozole is unique due to its thiazole ring structure, which differentiates it from other nitroimidazole derivatives. This structural difference contributes to its distinct antimicrobial spectrum and pharmacokinetic properties .
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3S/c1-3(9)7-5-6-2-4(12-5)8(10)11/h2H,1H3,(H,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRDDHEMZLWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046391 | |
Record name | Nithiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140-40-9 | |
Record name | 2-(Acetylamino)-5-nitrothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nithiamide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nithiamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nithiamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nithiamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nithiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminitrozole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITHIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CBM60191Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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